molecular formula C10H10N4O2S B1617628 Pirinidazole CAS No. 55432-15-0

Pirinidazole

Cat. No.: B1617628
CAS No.: 55432-15-0
M. Wt: 250.28 g/mol
InChI Key: IRVDBEMWNQAVEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirinidazole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercaptoimidazole with 2-chloro-5-nitropyridine under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pirinidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can also be reduced to a hydroxylamine intermediate, which can further react to form other derivatives.

    Substitution: The imidazole ring in this compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Amino derivatives: Formed from the reduction of the nitro group.

    Hydroxylamine derivatives: Intermediate products in the reduction process.

    Substituted imidazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Pirinidazole has a wide range of applications in scientific research:

Properties

CAS No.

55432-15-0

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine

InChI

InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3

InChI Key

IRVDBEMWNQAVEV-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-]

55432-15-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

26.1 Grams (0.1 mol) of 1-methyl-2-benzoyloxymethyl-5-nitro-imidazole were dissolved while stirring in 150 ml of dimethylformamide; then 11.1 g (0.1 mol) of 2-mercaptopyridine and 13.8 g of potash (free from water and powdered) were added. A very faintly exothermic reaction was perceptible only. The reaction mixture was heated to 80°C for 1 hour, whereupon the color of the mixture changed from yellow toward light brown and a white precipitate formed. The mixture was then cooled to room temperature and the end product was precipitated by stirring it into about 500 ml of ice water. The product was suction-filtered, thoroughly washed with water and recrystallized from about 3000 ml of isopropanol. 18.0 Grams (72 % of the theoretical yield) of 1-methyl-2-(2-pyridylthiomethyl)-5-nitro-imidazole were obtained as a faintly yellow crystallized powder, m.p. 146°-147°C.
Name
1-methyl-2-benzoyloxymethyl-5-nitro-imidazole
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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